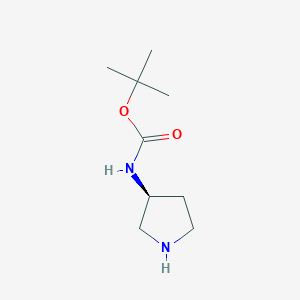
(S)-3-(Boc-amino)pirrolidina
Descripción general
Descripción
(S)-3-(Boc-amino)pyrrolidine is a chiral compound that features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protected amino group at the third position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly valuable in the synthesis of pharmaceuticals and fine chemicals due to its chiral nature and the protective Boc group.
Aplicaciones Científicas De Investigación
(S)-3-(Boc-amino)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: Utilized in the development of chiral drugs and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and as a precursor for various functional materials.
Mecanismo De Acción
Target of Action
(S)-3-(Boc-amino)pyrrolidine is a biochemical reagent . It is primarily used as a building block in the synthesis of various compounds . The specific targets of this compound depend on the final product it is used to create.
Mode of Action
The mode of action of (S)-3-(Boc-amino)pyrrolidine is largely dependent on the context of its use. As a building block in chemical synthesis, it interacts with other molecules to form new compounds .
Biochemical Pathways
(S)-3-(Boc-amino)pyrrolidine has been used to prepare 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives, which are potent inhibitors against EGFR tyrosine kinase . It has also been used in the synthesis of aminopyrrolidine scaffolds for asymmetric Morita−Baylis-Hillman reaction, and N-benzyl-3-sulfonamidopyrrolidines, which are potent bacterial cell division inhibitors .
Result of Action
The molecular and cellular effects of (S)-3-(Boc-amino)pyrrolidine are dependent on the final compounds it is used to synthesize. For example, when used to create EGFR tyrosine kinase inhibitors, it can help inhibit cell proliferation .
Análisis Bioquímico
Biochemical Properties
(S)-3-(Boc-amino)pyrrolidine interacts with various enzymes, proteins, and other biomolecules. It is known to be a good nucleophile and a strong base . The compound is often used to protect an amino group, allowing for transformations of other functional groups .
Cellular Effects
As a protecting group for amines, it can influence cell function by enabling the transformation of other functional groups without interference from the amine group .
Molecular Mechanism
The molecular mechanism of (S)-3-(Boc-amino)pyrrolidine involves its role as a protecting group for amines. The Boc group can be added to the amine under certain conditions, and later removed when no longer needed . The removal of the Boc group is typically achieved with a strong acid such as trifluoracetic acid (TFA) .
Temporal Effects in Laboratory Settings
In laboratory settings, (S)-3-(Boc-amino)pyrrolidine demonstrates high thermal stability . This stability facilitates its use in high-temperature reactions, such as the deprotection of amino acids and peptides .
Metabolic Pathways
As a protecting group for amines, it may indirectly influence metabolic pathways by enabling the transformation of other functional groups .
Subcellular Localization
As a protecting group for amines, it may indirectly influence the localization of other molecules by enabling their transformation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Boc-amino)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with (S)-pyrrolidine-3-carboxylic acid.
Protection of the Amino Group: The amino group is protected by reacting the starting material with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino group.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain (S)-3-(Boc-amino)pyrrolidine in high purity.
Industrial Production Methods
In industrial settings, the synthesis of (S)-3-(Boc-amino)pyrrolidine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of solid acid catalysts in continuous flow reactors has been shown to be effective for Boc deprotection reactions, which is a crucial step in the synthesis of Boc-protected compounds .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(Boc-amino)pyrrolidine undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This reaction yields the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the Boc-protected amino group acts as a nucleophile.
Oxidation and Reduction: The pyrrolidine ring can be subjected to oxidation and reduction reactions to modify the compound’s structure and properties.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various electrophiles such as alkyl halides
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4)
Major Products Formed
Deprotection: Yields the free amine (S)-3-amino-pyrrolidine
Substitution: Yields substituted pyrrolidine derivatives
Oxidation and Reduction: Yields oxidized or reduced pyrrolidine derivatives
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-amino-pyrrolidine: The deprotected form of (S)-3-(Boc-amino)pyrrolidine.
®-3-(Boc-amino)pyrrolidine: The enantiomer of (S)-3-(Boc-amino)pyrrolidine.
(S)-2-(Boc-amino)pyrrolidine: A similar compound with the Boc-protected amino group at the second position.
Uniqueness
(S)-3-(Boc-amino)pyrrolidine is unique due to its specific chiral configuration and the position of the Boc-protected amino group. This configuration makes it particularly useful in asymmetric synthesis and chiral drug development. The Boc group provides stability and protection during multi-step synthesis processes, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQJBEAXSOOCPG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363878 | |
| Record name | (S)-3-(Boc-amino)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122536-76-9 | |
| Record name | (S)-3-(Boc-amino)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
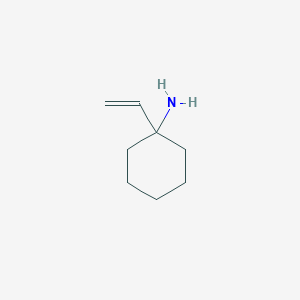
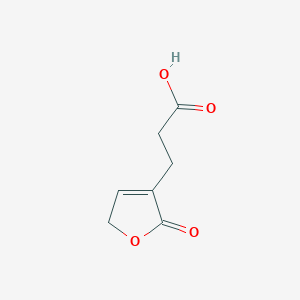
![1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol](/img/structure/B51581.png)
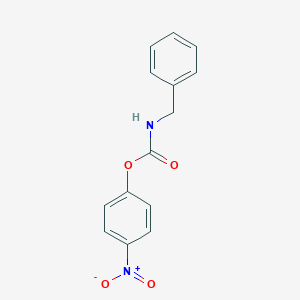


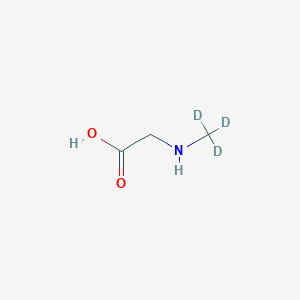
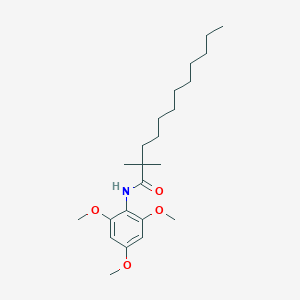
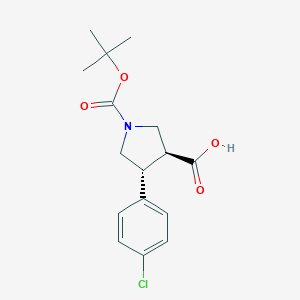
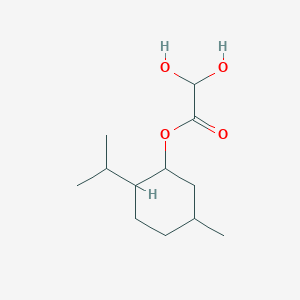
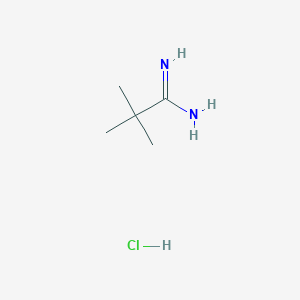
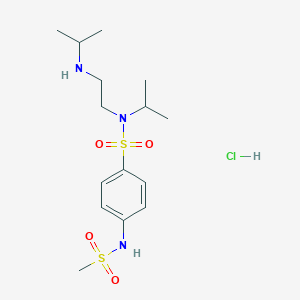

![5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B51604.png)
